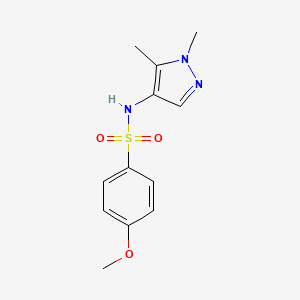![molecular formula C15H12F2N4O2S B4367153 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367153.png)
4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Descripción general
Descripción
4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a sulfonamide derivative and belongs to the class of triazole compounds.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in the pathogenesis of diseases. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, the compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide are mainly related to its potential therapeutic applications. The compound has been found to exhibit significant activity against cancer cells, inflammation, and infectious diseases. It has also been shown to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide in lab experiments include its high purity, good yield, and low toxicity profile. Additionally, the compound exhibits significant activity against a range of diseases, making it a promising therapeutic agent. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide. One potential direction is to investigate its activity against other diseases such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore its potential as a drug delivery system for targeted therapy. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide is a promising compound with significant potential as a therapeutic agent. Its synthesis method is well-established, and its scientific research application has been extensively studied. The compound exhibits significant activity against a range of diseases, with low toxicity, making it a safe and effective therapeutic agent. However, further research is needed to optimize its pharmacological properties and understand its mechanism of action.
Aplicaciones Científicas De Investigación
The scientific research application of 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide is mainly focused on its potential as a therapeutic agent. It has been found to exhibit significant activity against a range of diseases such as cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to possess antimicrobial activity against a range of bacterial and fungal pathogens.
Propiedades
IUPAC Name |
4-fluoro-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O2S/c16-12-5-7-13(8-6-12)24(22,23)20-15-18-10-21(19-15)9-11-3-1-2-4-14(11)17/h1-8,10H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUCISLOLRNMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367072.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367081.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367093.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4367098.png)
![2-{1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4367102.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4367103.png)
![4-methoxy-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4367105.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4367118.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4367126.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367139.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B4367163.png)
![4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4367170.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367180.png)